molecular formula C10H13IO4 B8810400 Iodo benzene diacetate

Iodo benzene diacetate

Cat. No. B8810400
M. Wt: 324.11 g/mol
InChI Key: XEFCWBLINXJUIV-UHFFFAOYSA-N
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Patent
US04444806

Procedure details

40.8 g (0.2 mol) of iodobenzene were charged to a 300 ml round bottom flask equipped with thermometer and vented addition funnel. 91.2 g (0.48 mol) of a 40% aqueous solution of peracetic acid was added dropwise to the flask over a 25-minute period while maintaining the flask at 30° C. in a water bath. After about 1 hour a yellowish white solid formed. The reaction mixture was cooled in ice and the solid collected, washed with water and vaccuum dried at 40° C. The iodobenzene diacetate product weighed 40.6 g and had a melting point in the range of 157°-160° C.
Quantity
40.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]([O:11]O)(=[O:10])[CH3:9]>>[C:8]([OH:11])(=[O:10])[CH3:9].[C:8]([OH:11])(=[O:10])[CH3:9].[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
40.8 g
Type
reactant
Smiles
IC1=CC=CC=C1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with thermometer
ADDITION
Type
ADDITION
Details
addition funnel
CUSTOM
Type
CUSTOM
Details
After about 1 hour a yellowish white solid formed
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in ice
CUSTOM
Type
CUSTOM
Details
the solid collected
WASH
Type
WASH
Details
washed with water and vaccuum
CUSTOM
Type
CUSTOM
Details
dried at 40° C
CUSTOM
Type
CUSTOM
Details
in the range of 157°-160° C.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.